Kodam Sujatha,
Rajeswar Rao Vedula
PMID: 31123896
DOI:
10.1007/s11030-019-09962-3
Abstract
A facile, inexpensive and eco-friendly synthesis of functionalised (E)-ethyl2-(2-((E)-2-(1-(4-methyl-2-(phenylamino)thiazol-5yl)ethylidene)hydrazinyl)14-oxothiazol-5(4H)-ylidene)acetates has been developed via one-pot five-component approach. The title compounds were synthesized by the reaction of anilines, 3-chloropentane-2,4-dione, ammoniumthiocyanate, thiosemicarbazide and dialkylacetylene dicarboxylate using polyethylene glycol as green and recyclable solvent. The domino reaction proceeded smoothly in good-to-excellent yields.
Iwona Zarzyka,
Antonin Klásek,
Karol Hęclik,
Antonin Lyčka,
Radek Bartošík,
Lucjan Dobrowolski
PMID: 32961776
DOI:
10.3390/molecules25184303
Abstract
The objective of the studies was to synthesize and characterize new mono- and diesters with an imidazoquinolin-2-one ring with the use of 2,3-dihydro-2-thioxo-1H-imidazo[4 ,5-c]-quinolin-4(5
)-ones and ethyl bromoacetate. The products were isolated at high yield and characterized by instrumental methods (IR,
H-,
C-, and
N- NMR, MS-ESI, HR-MS, EA). In order to clarify the places of substitution and the structure of the derivatives obtained, molecular modeling of substrates and products was performed. Consideration of the possible tautomeric structures of the substrates confirmed the existence only the most stable keto form. Based on the free energy of monosubstituted ester derivatives, the most stable form were derivatives substituted at sulfur atom of enolic form the used imidazoquinolones. Enolic form referred only to nitrogen atom no 1. The modeling results were consistent with the experimental data. The HOMO electron densities at selected atoms of each substrate has shown that the most reactive atom is sulfur atom. It explained the formation of monoderivatives substituted at sulfur atom. The diester derivatives of the used imidazoquinolones had second substituent at nitrogen atom no. 3. The new diesters can be used as raw material for synthesis of thermally stable polymers, and they can also have biological activity.
Eduardo González-Valdez,
Alejandro Alarcón,
Ronald Ferrera-Cerrato,
Héctor René Vega-Carrillo,
María Maldonado-Vega,
Miguel Ángel Salas-Luévano,
Rosalba Argumedo-Delira
PMID: 29475123
DOI:
10.1016/j.ecoenv.2018.02.055
Abstract
This study evaluated the ability of Brassica napus for extracting gold (Au), silver (Ag) and copper (Cu) from a mine tailings, with the inoculation of two Aspergillus niger strains, and the application of ammonium thiocyanate (NH
SCN) or ammonium thiosulfate [(NH
)
S
O
]. After seven weeks of growth inoculated or non-inoculated plants were applied with 1 or 2 g kg
of either NH
SCN or (NH
)
S
O
, respectively. Eight days after the application of the chemical compounds, plants were harvested for determining the total dry biomass, and the content of Au, Ag, and Cu in plant organs. Application of (NH
)
S
O
or NH
SCN resulted in enhanced Au-accumulation in stems (447% and 507%, respectively), while either (NH
)
S
O
+Aspergillus, or NH
SCN increased the Au-accumulation in roots (198.5% and 404%, respectively) when compared to the control. Treatments with (NH
)
S
O
or (NH
)
S
O
+Aspergillus significantly increased (P ≤ 0.001) the accumulation of Ag in leaves (677% and 1376%, respectively), while NH
SCN + Aspergillus, and (NH
)
S
O
enhanced the accumulation in stems (7153% and 6717.5%). The Ag-accumulation in roots was stimulated by NH
SCN+ Aspergillus, and (NH
)
S
O
+ Aspergillus (132.5% and 178%, respectively), when compared to the control. The combination of NH
SCN+Aspergillus significantly enhanced the Cu-accumulation in leaves (228%); whereas NH
SCN+ Aspergillus, or (NH
)
S
O
+ Aspergillus resulted in greater accumulation of Cu in stems (1233.5% and 1580%, respectively) than the control. Results suggest that either NH
SCN or (NH
)
S
O
(with or without Aspergillus) improved the accumulation of Au and Ag by B. napus. Accumulation of Au and Ag in plant organs overpassed the hyperaccumulation criterion (> 1 mg kg
of plant biomass); whereas Cu-accumulation in stems and roots also overpassed such criterion (> 1000 mg kg
) by applying either NH
SCN or (NH
)
S
O
+ A. niger.
Padam P Acharya,
Kedar N Baryal,
Cristin E Reno,
Jianglong Zhu
PMID: 28645002
DOI:
10.1016/j.carres.2017.06.005
Abstract
Stereoselective synthesis of S-linked trisaccharide glycal of angucycline antitumor antibiotic derhodinosylurdamycin A is described. The synthesis has been accomplished employing our previously reported umpolung S-glycosylation strategy - stereoselective sulfenylation of 2-deoxy glycosyl lithium. It was found that sugar-derived thiocyanate was a better electrophile than corresponding asymmetric disulfide in this type of stereoselective sulfenylation.
Mingyue Xue,
Liangliang Zhang,
Zhihua Zhan,
Mengbing Zou,
Yong Huang,
Shulin Zhao
PMID: 26838415
DOI:
10.1016/j.talanta.2015.12.024
Abstract
A novel sulfur and nitrogen binary doped carbon dots (S,N-CDs) was synthesized by one-step manner through the hydrothermal treatment of citric acid (CA) and ammonium thiocyanate, and the procedures for biomedical applications, including probing doxycycline in living cells and multicolor cell imaging were developed. The obtained S,N-CDs are stable in aqueous solution, possess a very high quantum yield (QY, 74.15%) and good photostability. The fluorescence of S,N-CDs can be specifically quenched by doxycycline, providing a convenient turn-off assay of doxycycline. This assay shows a wide linear detection range from 0.08 to 60 μM with a low detection limit of 20 nM. The present method also displays a good selectivity. More importantly, the S,N-CDs have an excellent biocompatibility and low cytotoxicity, allowing the multicolor cell imaging and doxycycline detection in living cells. Consequently, the developed doxycycline methods is facile, low-cost, biocompatible, sensitive and selective, which may hold the potential applications in the fields of food safety and environmental monitoring, as well as cancer therapy and related mechanism research.
M Medhane,
G Tunheim,
L M Naess,
W Mihret,
A Bedru,
G Norheim,
B Petros,
A Aseffa,
E Rosenqvist
PMID: 24383864
DOI:
10.1111/sji.12150
Abstract
Meningococcal meningitis is a significant global health challenge, especially for sub-Saharan area: the African meningitis belt. Neisseria meningitidis of serogroup A (MenA) is responsible for the large number of epidemics that have been recorded in these countries. To determine the level of antibodies against meningococcal A polysaccharide (APS) that correlates with protection against MenA disease in the African meningitis belt, it may be important to consider antibody avidity along with quantity. In this study, two ELISA methods using the chaotropic agent ammonium thiocyanate were compared and employed to measure avidity indexes (AI) of IgG antibodies against APS in controls and in acute and convalescent sera from Ethiopian meningococcal patients. High statistical correlations between the AIs determined by the two methods were observed. The geometric mean AI (GMAI) increased with time from acute to convalescent sera indicating affinity maturation. GMAI was significantly higher in convalescent sera from the MenA patients and in sera from the controls than in acute sera from patients with meningococcal disease. A significant correlation between serum bactericidal activity titres (SBA) and concentration of IgG antibodies against APS was observed; however, our results did not indicate that determination of antibody avidities by the thiocyanate elution method gave a better correlation with SBA than anti-APS IgG concentrations determined by the standard ELISA method.
G Almanzar,
B Ottensmeier,
J Liese,
M Prelog
PMID: 23022630
DOI:
10.1016/j.jim.2012.09.008
Abstract
Antibody avidity, defined as the strength of binding between antibody and antigen, represents a functional measure of affinity maturation of antibodies. Determination of the antibody avidity is usually performed separating high and low avidity antibodies by dissociating agents, but measurement of the antibody avidity in humans is rather complicated, due to the heterogeneity of the antibodies produced in response to complex antigens, e.g. after vaccinations. The purpose of the present study was to evaluate the experimental determinants of the assessment of avidities of IgG antibodies directed against pertussis toxin (IgG-anti-PT) and filamentous hemagglutinin (IgG-anti-FHA) produced after pertussis vaccination using an adapted ELISA and ammonium thiocyanate (NH(4)SCN) as dissociating agent. Our experiments revealed that the results of avidity testing depend very much on experimental conditions and may over- or underestimate the relative avidity of IgG-anti-PT and IgG-anti-FHA antibodies. Whereas in our findings avidity seems to be independent from the initial antibody concentration in a wide range of measures, RAI depends on NH(4)SCN concentration, time of incubation and temperature of the reaction. The presented method allows an accurate measurement of the IgG antibody avidity against both Bordetella pertussis antigens PT and FHA, using NH(4)SCN as chaotropic agent in concentrations lower than 3.0M for 20 min time of incubation at 37 °C. Different experimental conditions in testing pertussis-specific IgG antibody avidity should be considered in interpretation and comparability of data of different studies.
Mahdi Hashemi,
Seyed Mosayeb Daryanavard,
Sana Abdolhosseini
PMID: 23353810
DOI:
10.1016/j.jchromb.2012.12.030
Abstract
Ultrasound-assisted emulsification microextraction (USAE-ME) procedure coupled with UV-vis spectrophotometric measurement has been developed for determination of thiocyanate ion (SCN(-)) in water and biological fluids samples. The method is based on protonation of SCN(-) ions in acidic medium and extraction of thiocyanic acid into fine droplets of chloroform as an extraction solvent contains rhodamine B (RhB). The RhB was protonated in presence of thiocynanic acid to form highly colored ion-pair complex of [thiocynate][RhBH(+)] in chloroform, which used for subsequent spectrophotometric determination of SCN(-) ions. Experimental parameters for both spectrophotometric reaction and USAE-ME procedure have been optimized. Under optimized conditions the calibration curve for SCN(-) showed good linearity in the range of 38.0-870.0ngmL(-1) (R(2)=0.9967). The limit of detection (S/N=3) and preconcentration factor were 5.0ngmL(-1) and 40, respectively. Relative standard deviation for determination of 200ngmL(-1) of SCN(-) was 2.8% (n=5). The proposed method has been successfully applied for determination of SCN(-) ion in tap water, mineral bottled water and human saliva and urine samples with an average recovery of 99.2%.
Lenka Musilová,
Aleš Mráček,
Věra Kašpárková,
Antonín Minařík,
Artur J M Valente,
Eduarda F G Azevedo,
Luis M P Veríssimo,
M Melia Rodrigo,
Miguel A Esteso,
Ana C F Ribeiro
PMID: 33669232
DOI:
10.3390/ijms22041932
Abstract
Tracer diffusion coefficients obtained from the Taylor dispersion technique at 25.0 °C were measured to study the influence of sodium, ammonium and magnesium salts at 0.01 and 0.1 mol dm
on the transport behavior of sodium hyaluronate (NaHy, 0.1%). The selection of these salts was based on their position in Hofmeister series, which describe the specific influence of different ions (cations and anions) on some physicochemical properties of a system that can be interpreted as a salting-in or salting-out effect. In our case, in general, an increase in the ionic strength (i.e., concentrations at 0.01 mol dm
) led to a significant decrease in the limiting diffusion coefficient of the NaHy 0.1%, indicating, in those circumstances, the presence of salting-in effects. However, the opposite effect (salting-out) was verified with the increase in concentration of some salts, mainly for NH
SCN at 0.1 mol dm
. In this particular salt, the cation is weakly hydrated and, consequently, its presence does not favor interactions between NaHy and water molecules, promoting, in those circumstances, less resistance to the movement of NaHy and thus to the increase of its diffusion (19%). These data, complemented by viscosity measurements, permit us to have a better understanding about the effect of these salts on the transport behaviour of NaHy.